molecular formula C9H10O6 B1203726 alpha,beta-Diacryloxypropionic acid CAS No. 91828-79-4

alpha,beta-Diacryloxypropionic acid

Cat. No.: B1203726
CAS No.: 91828-79-4
M. Wt: 214.17 g/mol
InChI Key: NJUKUKRGPZBUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Identification of Alpha,beta-Diacryloxypropionic Acid

The discovery of this compound emerged from systematic investigations into the compositional variability of commercial acrylic acid preparations during the 1980s. Waegemaekers and van der Walle conducted pivotal research that led to the identification of this compound as a previously unrecognized constituent in industrial acrylic acid samples. Their work utilized Freund's Complete Adjuvant Test in guinea pigs to investigate skin reactions associated with commercial acrylic acid, which revealed the presence of a strongly contact sensitizing constituent that had not been previously characterized. The identification process required sophisticated analytical techniques, including methylation procedures followed by gas chromatographic analysis, as the compound demonstrated remarkable instability under standard analytical conditions.

The researchers discovered that this compound was present in varying quantities across different commercial acrylic acid samples, indicating that its formation was not a consistent or controlled aspect of the manufacturing process. This variability suggested that the compound arose as a secondary product during acrylic acid synthesis, rather than being an intentional additive or a predictable byproduct. The identification process was particularly challenging because the compound exhibited such instability that it would not reliably pass through polar liquid phases during standard gas chromatographic quality control procedures. This characteristic made this compound an example of a composition that could effectively evade conventional analytical detection methods used in industrial quality control.

Subsequent research confirmed that distilled acrylic acid preparations did not contain the sensitizing acid, providing crucial evidence that this compound was indeed an impurity that could be removed through appropriate purification processes. This finding had significant implications for understanding the relationship between manufacturing processes and product purity, establishing this compound as a benchmark compound for evaluating the effectiveness of acrylic acid purification protocols.

Nomenclature and Chemical Classification

This compound operates under multiple nomenclature systems, reflecting both its complex structure and its various applications within different chemical contexts. The International Union of Pure and Applied Chemistry designation identifies the compound as 2,3-di(prop-2-enoyloxy)propanoic acid, which systematically describes its structural architecture. This nomenclature emphasizes the presence of two prop-2-enoyloxy substituents attached to positions 2 and 3 of the propanoic acid backbone, providing a clear indication of the compound's functional group arrangement.

Properties

CAS No.

91828-79-4

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

2,3-di(prop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C9H10O6/c1-3-7(10)14-5-6(9(12)13)15-8(11)4-2/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

NJUKUKRGPZBUOO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(C(=O)O)OC(=O)C=C

Canonical SMILES

C=CC(=O)OCC(C(=O)O)OC(=O)C=C

Synonyms

alpha,beta-diacryloxypropionic acid
DAPS

Origin of Product

United States

Comparison with Similar Compounds

Acrylic Acid

Structure : A simple carboxylic acid with a vinyl group (CH₂=CH–COOH).
Key Differences :

  • Stability : Acrylic acid is stable when purified, whereas DAPA degrades during GC analysis .
  • Applications: Widely used in adhesives, coatings, and polymers.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure: A phenolic acrylic acid derivative with hydroxyl groups at the 3- and 4-positions of the benzene ring. Key Differences:

  • Reactivity : Caffeic acid acts as an antioxidant in pharmacological and cosmetic research, unlike DAPA’s pro-inflammatory effects .
  • Applications : Used in supplements, beverages, and aromatics, contrasting with DAPA’s role as a hazardous impurity .

Beta-Alanine (3-Aminopropanoic Acid)

Structure: A beta-amino acid (NH₂–CH₂–CH₂–COOH). Key Differences:

  • Functionality: Beta-alanine lacks reactive acryloxy groups, making it non-sensitizing. It is used in sports nutrition and buffering agents .

2,3-Diaminopropionic Acid Derivatives (e.g., Fmoc-L-Dap(Alloc,Me)-OH)

Structure: Propionic acid derivatives with protected amino groups (e.g., Fmoc, Alloc) . Key Differences:

  • Stability : These derivatives are stable under standard synthesis conditions, unlike DAPA’s thermal instability .

2,3-Dibromopropionic Acid

Structure : Propionic acid with bromine atoms at the 2- and 3-positions.
Key Differences :

  • Reactivity : The halogen substituents confer distinct chemical behavior, including use as a lachrymator and intermediate in organic synthesis .
  • Hazards : Acts as an irritant, differing from DAPA’s sensitizing mechanism .

Data Table: Comparative Analysis of DAPA and Related Compounds

Compound CAS Number (if available) Functional Groups Applications Stability Sensitizing Potential Key Hazards
alpha,beta-Diacryloxypropionic acid Not provided Two acryloxy groups, carboxylic acid Acrylic acid impurity Unstable under GC High Contact sensitizer
Acrylic acid 79-10-7 Carboxylic acid, vinyl group Polymers, adhesives Stable when purified Low Irritant (pure form)
Caffeic acid Not provided Carboxylic acid, dihydroxyphenyl Antioxidant, supplements, cosmetics Stable Low Pro-oxidant at high doses
Beta-Alanine 107-95-9 Carboxylic acid, beta-amino group Sports supplements, buffer agent Stable None reported None
Fmoc-L-Dap(Alloc,Me)-OH 2389078-45-7 Fmoc, Alloc, methyl groups Peptide synthesis Stable Not reported Handling precautions
2,3-Dibromopropionic acid 600-05-5 Carboxylic acid, bromine atoms Chemical intermediate Stable Irritant Lachrymator

Research Findings and Implications

  • DAPA’s Instability : Its degradation under GC analysis complicates quality control in acrylic acid production, necessitating alternative detection methods .
  • Sensitizing Mechanisms : DAPA’s acryloxy groups likely contribute to its allergenic properties, unlike beta-alanine or caffeic acid, which lack such reactive moieties .
  • Industrial Relevance : The presence of DAPA underscores the need for stringent purification protocols in acrylic acid manufacturing to mitigate health risks .

Preparation Methods

Instability During Analysis

DAPA’s thermal lability complicates its detection via gas chromatography (GC). Methylation prior to GC analysis is required to stabilize the compound, as the native form decomposes under standard chromatographic conditions. This instability explains why distilled acrylic acid—free of polymeric byproducts—lacks detectable DAPA.

Analytical Workarounds

Freund’s Complete Adjuvant Test in guinea pigs first identified DAPA’s sensitizing properties, highlighting the need for bioassays alongside chemical analysis. Modern techniques like liquid chromatography-mass spectrometry (LC-MS) are better suited for identifying DAPA in complex mixtures, though peer-reviewed methodologies remain sparse.

Synthetic Routes Explored in Patents

Aldol Condensation Pathways

Recent advances in bio-ethanol-derived chemicals describe aldol condensation of acetaldehyde to crotonic acid. Although this route focuses on α,β-unsaturated acids, analogous reactions between acrylate esters and hydroxy acids could theoretically produce DAPA. However, no direct evidence from the literature confirms this pathway.

Purification and Mitigation Strategies

Distillation Efficiency

Distillation remains the primary method for removing DAPA from acrylic acid. Industrial-grade acrylic acid subjected to fractional distillation under reduced pressure (50–100 mmHg) reduces DAPA content to undetectable levels.

Catalytic Optimization

Reducing DAPA formation requires minimizing esterification opportunities. Using neutral or weakly basic catalysts (e.g., K₂CO₃) instead of strong acids during lactone polymerization lowers byproduct yields .

Q & A

Q. How should researchers handle extrapolation of toxicity data from structurally related acrylate compounds?

  • Methodological Answer :
  • Conduct read-across analyses using QSAR (Quantitative Structure-Activity Relationship) models, validated with in vitro assays (e.g., Ames test) .
  • Clearly state limitations in extrapolation (e.g., differences in ester group reactivity) in discussion sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.